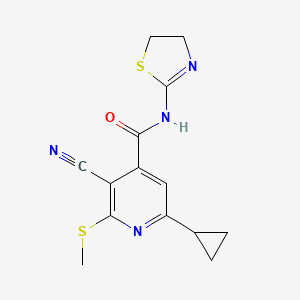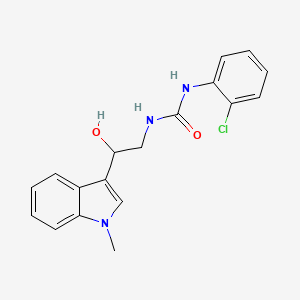
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as SU6668 and has been studied for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves the inhibition of several signaling pathways involved in cancer progression. SU6668 has been shown to inhibit the activity of receptor tyrosine kinases, which are involved in the regulation of cell growth and differentiation. In addition, SU6668 has been shown to inhibit the activity of integrins, which are involved in cell adhesion and migration. By targeting these signaling pathways, SU6668 inhibits the growth and metastasis of tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism. In addition, SU6668 has been shown to induce apoptosis, or programmed cell death, in tumor cells. This compound has also been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has several advantages for lab experiments. It is a potent inhibitor of multiple signaling pathways involved in cancer progression, making it a valuable tool for studying cancer biology. In addition, SU6668 has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with.
However, there are also limitations to using SU6668 in lab experiments. This compound has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, SU6668 has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea. One direction is to study the potential use of SU6668 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the effects of SU6668 on other signaling pathways involved in cancer progression. Finally, future research could focus on the development of more soluble and selective analogs of SU6668 for use in cancer research.
Synthesis Methods
The synthesis of 1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea involves several steps. The first step is the reaction of 2-chloroaniline with 2-(1-methyl-1H-indol-3-yl)ethanol to form 2-(2-chlorophenyl)-2-(1-methyl-1H-indol-3-yl)ethanol. This compound is then treated with phosgene to form this compound.
Scientific Research Applications
1-(2-chlorophenyl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in cancer progression. In addition, SU6668 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-22-11-13(12-6-2-5-9-16(12)22)17(23)10-20-18(24)21-15-8-4-3-7-14(15)19/h2-9,11,17,23H,10H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAPQVKJEGAWBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((3-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903675.png)
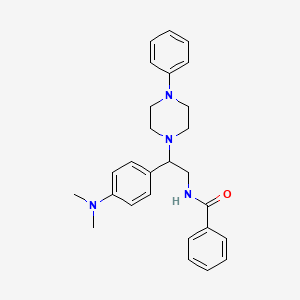
![N-(3,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2903681.png)
![(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903682.png)
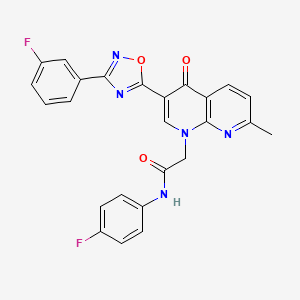

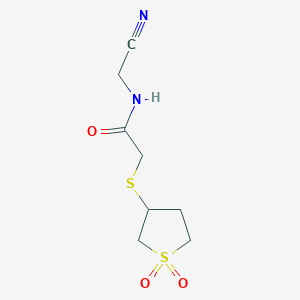
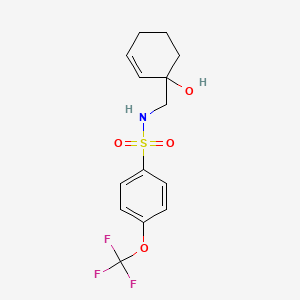
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2903688.png)
![1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2903690.png)
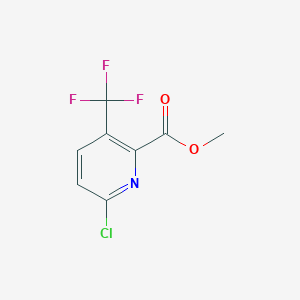
![3-[2-(Difluoromethoxy)phenyl]-5-methylaniline](/img/structure/B2903694.png)
